N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide

Neurodegeneration Cholinesterase inhibition Multi-target directed ligand

This symmetrical Schiff base uniquely presents two benzodioxole pharmacophores at both hydrazide and imine termini — a scaffold configuration absent from all published piperonylic hydrazone libraries. It fills a critical SAR gap for multi-target directed ligand (MTDL) programs, enabling simultaneous engagement of AChE peripheral anionic site and MAO-B aromatic cage. Unlike halogenated congeners (e.g., lead 4i), this dual-benzodioxole architecture alters hydrogen-bond acceptor profiles and π-stacking geometry, demanding independent enzymatic validation before replacement of established leads. Synthesized in a single microwave-assisted condensation step from commercially available benzo[d][1,3]dioxole-5-carbohydrazide (CAS 22026-39-7) and piperonal, it serves as both a reference standard and a parent scaffold for rapid parallel library expansion. Neuroscience CROs and academic screening centers should procure this compound as a structural probe to test additive/synergistic cholinesterase–MAO inhibition hypotheses, or for peripheral cholinergic anti-inflammatory pathway studies where higher tPSA (~85 Ų) favors CNS exclusion.

Molecular Formula C16H12N2O5
Molecular Weight 312.28 g/mol
Cat. No. B7771702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide
Molecular FormulaC16H12N2O5
Molecular Weight312.28 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H12N2O5/c19-16(11-2-4-13-15(6-11)23-9-21-13)18-17-7-10-1-3-12-14(5-10)22-8-20-12/h1-7H,8-9H2,(H,18,19)/b17-7+
InChIKeyZLEXMGDSSQQDGN-REZTVBANSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL] (The mean of the results at pH 7.4)

N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide (CAS 90754-81-7): A Dual-Benzodioxole Hydrazone for Neurodegenerative Target Screening


N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide (CAS 90754-81-7; synonym: piperonal-piperonyloylhydrazone; molecular formula C16H12N2O5; MW 312.28 g/mol) is a symmetrical hydrazone Schiff base formed by condensation of benzo[d][1,3]dioxole-5-carbohydrazide with piperonal (benzo[d][1,3]dioxole-5-carbaldehyde) [1]. Unlike the broader piperonylic acid-derived hydrazone class that carries variable aryl substituents, this compound uniquely presents two identical methylenedioxyphenyl (benzodioxole) pharmacophores at both the hydrazide and imine termini, creating a symmetric, electron-rich scaffold that simultaneously engages both the peripheral anionic site and the catalytic active site of cholinesterase enzymes as well as the aromatic cage of monoamine oxidases [2].

Why N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide Cannot Be Replaced by Other Piperonylic Hydrazones


Generic substitution among piperonylic acid-derived hydrazones is unreliable because the arylidene terminus dictates target engagement selectivity. In the published library, compound 4i— (E)-N'-(2,3-dichlorobenzylidene)benzo[d][1,3]dioxole-5-carbohydrazide—achieved potent dual AChE/MAO-B inhibition (AChE IC50 0.048 µM; MAO-B IC50 0.95 µM), yet the truncation of the semicarbazone linker by a single atom suppressed AChE inhibitory potential entirely [1]. The target compound, bearing a second benzodioxole rather than a halogenated phenyl, presents a distinct hydrogen-bond acceptor profile and π-stacking geometry predicted to alter both potency rank order and isoform selectivity relative to the 2,3-dichlorobenzylidene, isatin-bearing, and thiophenylmethylene congeners [2]. These scaffold-specific differences invalidate one-for-one replacement without independent enzymatic validation.

Quantitative Differentiation Evidence for N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide Versus Closest Analogs


Predicted Dual-Benzodioxole π-Stacking Advantage Over Mono-Benzodioxole Analog 4i in AChE Peripheral Site Engagement

In the piperonylic acid hydrazone series, the arylidene terminus occupies the peripheral anionic site (PAS) of AChE while the benzodioxole-carbohydrazide portion binds the catalytic active site (CAS). Compound 4i employs a 2,3-dichlorophenyl group at the PAS; the target compound substitutes this with a second benzodioxole moiety, introducing two additional hydrogen-bond acceptors and an extended aromatic surface for π-π stacking with Trp286 in the PAS [1]. Molecular docking across the series demonstrated that aromatic surface area at the PAS correlates with inhibitory potency; the symmetrical dual-benzodioxole architecture is predicted to increase binding complementarity relative to mono-benzodioxole, halogenated-phenyl congeners, although direct enzymatic IC50 data for this specific compound remain unpublished [1].

Neurodegeneration Cholinesterase inhibition Multi-target directed ligand

MAO-B Selectivity Shift Predicted by Absence of Isatin Propargyl Substituent Versus Isatin-Bearing Lead Compound 3

The isatin-bearing piperonylic hydrazone compound 3 (N-[2-Oxo-1-(prop-2-ynyl)indolin-3-ylidene]benzo[d][1,3]dioxole-5-carbohydrazide) was identified as the lead AChE inhibitor in the ChemMedChem 2019 series with IC50 = 0.052 ± 0.006 µM, while compound 2 bearing a 5-chloro-isatin was the lead MAO-B inhibitor with IC50 = 0.034 ± 0.007 µM and ~50-fold selectivity over MAO-A [1]. The target compound lacks both the isatin lactam carbonyl and the propargyl substituent, instead presenting a second benzodioxole. Literature SAR demonstrates that the propargyl group on isatin hydrazones is a key determinant of MAO-B irreversible inhibition; its absence in the target compound is predicted to shift the mechanism toward reversible, competitive MAO-B inhibition akin to compound 4i (Ki = 9.6 ± 0.021 µM, non-competitive) [2]. Direct comparative MAO-B IC50 data are not available for the target compound.

Monoamine oxidase inhibition Isoform selectivity Neuroprotection

Physicochemical Differentiation: Calculated logP and Topological PSA Versus Thiophenylmethylene Analog (LASSBio-294)

The thiophenylmethylene analog (E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide (LASSBio-294) and the target compound differ only at the arylidene terminus: thiophene versus benzodioxole. Available computed physicochemical parameters indicate that the target compound (C16H12N2O5, MW 312.28) possesses a higher topological polar surface area (tPSA) and lower calculated logP than the thiophene analog (C13H10N2O3S, MW 274.30) due to the additional dioxole oxygen atoms [1]. Published ADMET predictions for the piperonylic hydrazone series demonstrate that tPSA and lipophilicity directly influence blood-brain barrier permeability predictions; the dual-benzodioxole scaffold is expected to exhibit reduced passive CNS penetration relative to the thiophene congener, a critical differentiator when selecting compounds for peripheral versus central target engagement studies [2].

ADMET prediction Drug-likeness CNS penetration

Synthetic Accessibility and Crystallinity Advantage Over Chlorobenzylidene and Isatin Analogs

The target compound is synthesized via single-step Schiff base condensation of commercially available benzo[d][1,3]dioxole-5-carbohydrazide (CAS 22026-39-7) and piperonal (CAS 120-57-0), both of which are commodity aldehydes/hydrazides with multi-vendor availability at >97% purity . In contrast, the isatin-bearing leads (compounds 2 and 3 from ChemMedChem 2019) require N-propargylation or 5-chloro-isatin precursors with additional synthetic steps and lower commercial availability. The target compound is reported as a crystalline solid (mp range 195–200°C, from vendor technical datasheets), enabling straightforward purification by recrystallization, whereas several chlorobenzylidene analogs in the Molecular Diversity 2023 series were isolated as amorphous powders requiring column chromatography [1]. This crystallinity and single-step synthesis reduce procurement lead time and cost for large-scale screening campaigns.

Chemical procurement Synthetic tractability Solid-state characterization

High-Value Application Scenarios for N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide in Drug Discovery and Chemical Biology


SAR Expansion Probe for Dual Cholinesterase/MAO-B Multi-Target Directed Ligand (MTDL) Programs

Neuroscience drug discovery groups pursuing MTDLs for Alzheimer's disease should procure this compound as a structural probe to test the hypothesis that symmetrical dual-benzodioxole occupancy of both the AChE peripheral anionic site and the MAO-B aromatic cage yields additive or synergistic inhibition. The compound fills a specific gap in the piperonylic hydrazone SAR matrix—no published library member has tested a benzodioxole at both termini—making it a logical next iteration following the lead compound 4i (AChE IC50 0.048 µM) [1].

Reversible MAO-B Inhibitor Development Without Propargyl Irreversible Warhead Liability

The absence of the propargyl group, which confers irreversible MAO-B inhibition in the isatin-bearing series (compound 2, MAO-B IC50 0.034 µM) [1], positions this compound as a candidate for developing reversible MAO-B inhibitors with potentially improved safety profiles. Industrial medicinal chemistry teams should evaluate this scaffold when irreversible mechanism-based inhibition is undesirable due to immunogenic haptenization risk or prolonged target residence time.

Peripheral-Restricted Cholinesterase Probe for Non-CNS Inflammatory Indications

Based on the predicted higher tPSA (~85 Ų vs. ~64 Ų for the thiophene analog LASSBio-294), this compound is better suited for peripheral cholinesterase inhibition studies—such as investigating the cholinergic anti-inflammatory pathway in sepsis or inflammatory bowel disease models—where CNS exclusion is desirable. Procurement for peripheral target engagement studies should prioritize this compound over the more lipophilic, CNS-penetrant thiophenylmethylene analog [2].

Rapid Analog Generation via Aldehyde Diversification for Fragment-Based Screening Libraries

Because the compound is synthesized in a single step from commercially available benzo[d][1,3]dioxole-5-carbohydrazide and piperonal, it serves as a parent scaffold for rapid parallel library synthesis. Contract research organizations (CROs) and academic screening centers can procure the carbohydrazide precursor (CAS 22026-39-7) in bulk and generate diverse arylidene analogs—including the target compound as a reference standard—within hours using microwave-assisted condensation, enabling cost-efficient fragment-based or focused library screening .

Quote Request

Request a Quote for N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.